1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one
Description
1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that contains both a pyrrolidinone and a tetrazole ring
Properties
IUPAC Name |
1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c1-2-3-13-5-6(4-7(13)14)8-9-11-12-10-8/h6H,2-5H2,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLSYWHEEWWRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C2=NNN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one can be achieved through a multi-step process. One common method involves the reaction of a donor-acceptor cyclopropane with primary amines such as anilines or benzylamines. This reaction is typically catalyzed by a Lewis acid, leading to the formation of γ-amino esters, which then undergo lactamization and dealkoxycarbonylation to yield the desired pyrrolidin-2-one derivative .
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly solvents and mild reaction conditions, are often employed to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroquinoline
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyridine
Uniqueness
1-propyl-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is unique due to its combination of a pyrrolidinone and a tetrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
